molecular formula C12H10ClN3O B3022135 2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide CAS No. 224048-88-8

2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide

Cat. No. B3022135
CAS RN: 224048-88-8
M. Wt: 247.68 g/mol
InChI Key: AGUVJWDDWZKLAT-UHFFFAOYSA-N
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Description

The compound "2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide" is a derivative of pyridinecarboxamide, which is a class of compounds known for their diverse chemical and biological properties. These compounds often feature a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The pyridine ring can be functionalized with various substituents, leading to a wide range of derivatives with different chemical and physical properties, as well as potential biological activities.

Synthesis Analysis

The synthesis of pyridinecarboxamide derivatives typically involves the reaction of substituted pyridinecarbonyl chlorides with various amines. For example, a series of N-(chlorophenyl)pyridinecarboxamides were synthesized by reacting substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyridinecarboxamide derivatives can be quite complex, as evidenced by the study of chloro{[N-methyl-N-(2′-pyridinecarboxamide)-N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II), which revealed a tetragonal space group and a complex coordination geometry around the palladium center . The molecular structure of such compounds is often determined using techniques like X-ray diffraction and high-resolution NMR studies, which provide detailed information about the arrangement of atoms in the molecule and the geometry of the coordination complex.

Chemical Reactions Analysis

Pyridinecarboxamide derivatives can participate in various chemical reactions, including acyl chlorination and amidation, as demonstrated in the synthesis of novel 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds . These reactions are crucial for the functionalization of the pyridine ring and the introduction of different substituents, which can significantly alter the chemical properties of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxamide derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the melting temperatures of a series of N-(chlorophenyl)pyridinecarboxamides were found to depend on lattice energy and molecular symmetry, following Carnelley’s rule . The interaction environments of these compounds can be probed using Hirshfeld surface analysis and contact enrichment studies, providing insights into their potential intermolecular interactions and stability.

Safety and Hazards

The safety and hazards of similar compounds have been reported . For instance, 2-Chloropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-chloro-N-(pyridin-4-ylmethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-11-10(2-1-5-15-11)12(17)16-8-9-3-6-14-7-4-9/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUVJWDDWZKLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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